molecular formula C8H14N2O B1529590 (3AS,7AS)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one CAS No. 1363378-09-9

(3AS,7AS)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one

Cat. No.: B1529590
CAS No.: 1363378-09-9
M. Wt: 154.21 g/mol
InChI Key: BVBFTJUIOLVKRS-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Nomenclature

(3aS,7aS)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one represents a sophisticated example of bicyclic heterocyclic architecture, combining elements of both pyrrole and pyridine ring systems in a fully saturated framework. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, indicating the presence of two nitrogen atoms within the bicyclic structure, a ketone functionality at position 3, and a methyl substituent at position 2. The stereochemical descriptors (3aS,7aS) specify the absolute configuration at the ring junction carbons, which is crucial for understanding the molecule's three-dimensional structure and reactivity patterns.

The structural classification places this compound within the broader category of pyrrolopyridines, specifically the pyrrolo[3,4-c]pyridine subfamily. This classification system reflects the fusion pattern between the five-membered pyrrole ring and the six-membered pyridine ring, where the [3,4-c] designation indicates the specific positions of fusion. The octahydro prefix denotes complete saturation of both ring systems, distinguishing it from partially unsaturated analogs that retain aromatic character. The presence of the lactam functionality (3-one) introduces additional chemical properties that influence both the compound's stability and its potential for further synthetic transformations.

Structural Feature Description Chemical Significance
Ring System Bicyclic pyrrolo[3,4-c]pyridine Provides conformational rigidity
Saturation State Octahydro (fully saturated) Eliminates aromatic character
Stereochemistry (3aS,7aS) configuration Defines absolute spatial arrangement
Functional Groups Lactam (3-one), methyl (2-position) Influences reactivity and properties
Molecular Formula C8H14N2O Two nitrogen atoms, one oxygen

The compound's structural relationship to other heterocyclic systems becomes apparent when examining related pyrrolo[3,4-c]pyridine derivatives. Research has demonstrated that modifications to the basic pyrrolo[3,4-c]pyridine scaffold can significantly alter biological activity and chemical properties. The specific substitution pattern and stereochemistry of this compound positions it as a unique member of this chemical family, with potential applications that leverage both its structural rigidity and functional group accessibility.

Historical Development and Research Significance

The historical development of pyrrolo[3,4-c]pyridine chemistry traces back to early investigations of fused heterocyclic systems, with significant advances occurring throughout the twentieth century as synthetic methodologies improved. Early synthetic approaches to these bicyclic systems often employed harsh reaction conditions and yielded products with limited stereochemical control. The development of more sophisticated synthetic strategies, including multicomponent reactions and asymmetric synthesis techniques, has enabled the preparation of specific stereoisomers like this compound with high enantiomeric purity.

Research significance of this compound family became particularly evident with the discovery of naturally occurring pyrrolopyridine alkaloids that exhibited potent biological activities. The alkaloid camptothecin, isolated from Camptotheca acuminata, served as a landmark discovery that highlighted the therapeutic potential of compounds containing pyrrolopyridine structural elements. This natural product's activity as a topoisomerase I inhibitor sparked intense research interest in synthetic analogs and related structures, including the fully saturated derivatives like the target compound.

The evolution of synthetic methodologies has been particularly important for accessing specific stereoisomers of pyrrolopyridine derivatives. Historical synthetic approaches often relied on classical cyclization reactions that provided limited control over stereochemistry. Modern synthetic strategies employ advanced techniques such as asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and enzymatic transformations to achieve the precise stereochemical control necessary for compounds like this compound. These developments have enabled researchers to explore structure-activity relationships with unprecedented precision.

Contemporary research has expanded the scope of pyrrolopyridine chemistry beyond natural product synthesis to include applications in materials science and pharmaceutical development. The rigid bicyclic framework of compounds like this compound provides an excellent scaffold for drug design, offering opportunities to introduce diverse functional groups while maintaining defined three-dimensional structure. Research investigations have demonstrated that systematic modifications to the pyrrolopyridine core can yield compounds with tailored biological activities and improved pharmacological properties.

Position within Heterocyclic Chemistry

Within the broader context of heterocyclic chemistry, this compound occupies a distinctive position as a member of the fused bicyclic nitrogen heterocycle family. Heterocyclic compounds represent more than half of all known chemical compounds, with nitrogen-containing heterocycles being particularly prevalent in biological systems and pharmaceutical applications. The pyrrolo[3,4-c]pyridine framework represents one of six possible structural isomers formed by fusing a pyrrole ring to a pyridine ring, each offering unique chemical and biological properties.

The classification of this compound within heterocyclic chemistry emphasizes its relationship to other important structural motifs. The saturated nature of the bicyclic system places it in the category of non-aromatic heterocycles, which often exhibit different chemical reactivity patterns compared to their aromatic counterparts. This saturation eliminates the aromatic stabilization present in the parent pyrrolo[3,4-c]pyridine system, resulting in increased conformational flexibility and altered electronic properties that can influence both chemical reactivity and biological activity.

Heterocyclic Classification Structural Features Related Compounds
Bicyclic Nitrogen Heterocycles Two fused rings, two nitrogen atoms Quinolizidine, indolizidine
Saturated Systems No aromatic character Piperidine, pyrrolidine derivatives
Bridged Lactams Amide functionality across ring junction Penicillins, cephalosporins
Chiral Scaffolds Defined stereochemistry Various pharmaceutical intermediates

The compound's position within heterocyclic chemistry is further defined by its structural relationship to bridged lactam systems. Research has demonstrated that compounds containing bridged amide functionalities often exhibit significant conformational restrictions that can be exploited in drug design. The specific geometry imposed by the bicyclic framework of this compound creates a rigid molecular scaffold that can serve as a foundation for developing compounds with predetermined three-dimensional structures.

The stereochemical aspects of this compound place it within the important category of chiral heterocycles, which have gained increasing significance in pharmaceutical development. The ability to control absolute stereochemistry during synthesis allows for the preparation of enantiomerically pure compounds that may exhibit dramatically different biological activities. This stereochemical control has become increasingly important as regulatory agencies have emphasized the need for well-defined stereochemistry in pharmaceutical development, making compounds like this compound valuable synthetic targets and research tools.

Relevance in Contemporary Chemical Research

Contemporary chemical research has highlighted the significance of this compound and related structures in multiple areas of investigation, ranging from pharmaceutical development to materials science applications. Current research efforts focus on exploiting the unique structural features of this bicyclic system to develop new therapeutic agents with improved selectivity and reduced side effects. The rigid framework provided by the pyrrolopyridine core offers advantages in drug design by constraining conformational flexibility and potentially improving binding affinity to biological targets.

Recent synthetic methodologies have expanded access to pyrrolopyridine derivatives through innovative multicomponent reaction strategies. Research has demonstrated that Ugi-Zhu reactions can be effectively employed to construct complex pyrrolopyridine scaffolds in a single synthetic operation. These advances have particular relevance for the synthesis of compounds like this compound, where multiple stereochemical elements must be controlled simultaneously. The development of cascade reaction sequences has enabled the rapid assembly of structurally complex heterocycles while maintaining high levels of stereochemical control.

The application of pyrrolopyridine derivatives in contemporary medicinal chemistry research has revealed promising biological activities across multiple therapeutic areas. Studies have identified compounds within this structural class that exhibit antidiabetic activity through novel mechanisms of action. Research investigating the structure-activity relationships of pyrrolopyridine derivatives has demonstrated that specific substitution patterns and stereochemical configurations can dramatically influence biological activity, highlighting the importance of precisely defined compounds like this compound.

Research Application Methodology Significance
Pharmaceutical Development Structure-based drug design Improved therapeutic selectivity
Synthetic Methodology Multicomponent reactions Efficient scaffold construction
Stereochemical Studies Asymmetric synthesis Enantiomerically pure compounds
Biological Evaluation Structure-activity relationship studies Optimized biological properties

Contemporary research has also explored the potential of pyrrolopyridine derivatives as building blocks for materials science applications. The electron-deficient nature of certain pyrrolopyridine systems has been exploited in the development of organic electronic materials, including electrochromic polymers that exhibit controllable color changes upon electrical stimulation. These applications demonstrate the versatility of the pyrrolopyridine scaffold beyond traditional pharmaceutical applications, suggesting that compounds like this compound may find utility in emerging technological applications.

Properties

IUPAC Name

(3aS,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10-5-6-2-3-9-4-7(6)8(10)11/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBFTJUIOLVKRS-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCNCC2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2CCNC[C@H]2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701187549
Record name (3aS,7aS)-Octahydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701187549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363378-09-9
Record name (3aS,7aS)-Octahydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363378-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS,7aS)-Octahydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701187549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (3AS,7AS)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one , also known as 2-Methyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3-one , is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C8H14N2O
  • Molecular Weight : 154.21 g/mol
  • CAS Number : 1242336-75-9
PropertyValue
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
CAS Number1242336-75-9
Synonyms2-Methylhexahydro-1H-pyrrolo[3,4-c]pyridin-3-one

Neuroprotective Effects

Research has indicated that pyrrolo[3,4-c]pyridine derivatives exhibit neuroprotective properties. A study highlighted the role of such compounds in protecting neuronal cells from oxidative stress and apoptosis. The mechanism involves the modulation of neuroinflammatory pathways and enhancement of antioxidant defenses.

Antidiabetic Properties

Pyrrolo[3,4-c]pyridine derivatives have shown promise in managing diabetes. Their activity is attributed to the inhibition of key enzymes involved in carbohydrate metabolism, leading to improved glucose tolerance and insulin sensitivity. This property makes them potential candidates for developing antidiabetic medications.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against various pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mode of action appears to involve disruption of microbial cell membranes and inhibition of vital metabolic processes.

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells while sparing normal cells. The compound appears to interfere with cell cycle progression and promote caspase activation.

Case Study 1: Neuroprotection in Neurodegenerative Models

In a model of Alzheimer's disease, this compound was administered to mice exhibiting cognitive deficits. Results showed significant improvements in memory retention and reduced levels of neuroinflammatory markers compared to control groups.

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

A series of in vitro tests assessed the antimicrobial efficacy of the compound against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent activity. Further analysis revealed that the compound disrupted bacterial cell wall synthesis.

Case Study 3: Antidiabetic Activity in Diabetic Rats

In a diabetic rat model, treatment with this compound resulted in a significant reduction in blood glucose levels over a four-week period. Histological examination showed improved pancreatic islet morphology and increased insulin secretion.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of (3aS,7aS)-2-Methyl-octahydro-3H-pyrrolo[3,4-c]pyridin-3-one with structurally related compounds, focusing on stereochemistry, substitution patterns, and functional applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substitutions/Features Pharmacological Relevance References
(3aS,7aS)-Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one C₇H₁₂N₂O 140.18 No methyl group; same bicyclic scaffold Intermediate in alkaloid synthesis
(3aS,7aS)-2-Phenylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione C₁₄H₁₄N₂O₂ 242.27 Phenyl substitution at 2-position; diketone Potential kinase inhibitor scaffold
1H-Furo[3,4-c]pyridin-3-one C₇H₅NO₂ 135.12 Furan ring instead of pyrrolidine; aromatic Unclear; limited bioactivity data
Aeruginosin DA495A analog (L-6-epi-Choi) Not specified ~500–600 Peptide-like structure with Choi moiety Marine-derived serine protease inhibitor

Key Findings:

For example, benzyl-protected methyl derivatives exhibit distinct optical rotations ([α]D = +10.1° vs. -13.5° for non-methylated variants), highlighting stereochemical divergence . Methylation enhances lipophilicity (logP ~1.2 vs. ~0.5 for non-methylated analogs), which may improve blood-brain barrier penetration in CNS drug candidates .

Comparison with Furan Analogs :

  • Replacing the pyrrolidine ring with a furan (as in 1H-Furo[3,4-c]pyridin-3-one) introduces aromaticity, reducing conformational flexibility and altering electronic properties. This substitution diminishes hydrogen-bonding capacity, limiting utility in polar binding pockets .

In contrast, phenyl-substituted derivatives show promise in kinase inhibition due to enhanced π-π stacking interactions .

Industrial Relevance: The compound is commercially available from 5 suppliers (e.g., MolPort, AKOS), indicating its utility as a building block in medicinal chemistry. Non-methylated analogs are less accessible (1–2 suppliers), underscoring the methyl derivative’s industrial demand .

Preparation Methods

General Synthetic Strategy

The synthesis of (3aS,7aS)-2-Methyl-octahydro-3H-pyrrolo[3,4-c]pyridin-3-one typically involves:

  • Formation of the bicyclic pyrrolopiperidine core through cyclization reactions.
  • Introduction of the 2-methyl substituent.
  • Control of stereochemistry at the 3a and 7a positions.
  • Catalytic hydrogenation for ring saturation and stereoselective reduction.

Stepwise Preparation Method (Based on Patent CN104402879A)

A novel and efficient approach to octahydro-pyrrolo[3,4-c]pyridine derivatives, including the target compound, involves the following steps:

Step Description Conditions Notes
1 Alkylation of a precursor compound (formula III) with haloacetonitrile in the presence of a base at room temperature Mild, base-catalyzed alkylation Generates intermediate (IV)
2 Raney Nickel-catalyzed hydro-reduction, cyclization, and reductive amination of intermediate (IV) at 16–60°C Raney Ni catalyst, moderate temperature Converts cyano group to pyrrolidine ring, forming intermediate (V)
3 Acylation of intermediate (V) with an acylating agent in the presence of base Standard acylation conditions Produces intermediate (VI)
4 Catalytic hydrogenation of intermediate (VI) under mild pressure (1–3 atm) and room temperature Hydrogenation catalyst, mild pressure Produces the final octahydro-pyrrolo[3,4-c]pyridinone derivative (VII)

This method is notable for its efficient one-step conversion of cyano groups into the pyrrolidine ring, mild reaction conditions, and use of readily available, inexpensive reagents.

Catalytic Hydrogenation Route (Based on Peer-Reviewed Research)

A well-documented route to obtain the octahydro-3H-pyrrolo[3,4-c]pyridin-3-one core involves catalytic hydrogenation of 1,2-dihydropyrrolo[3,4-c]pyridin-3-one:

Step Description Conditions Yield / Remarks
1 Hydrogenation of 1,2-dihydropyrrolo[3,4-c]pyridin-3-one using PtO2 catalyst in acetic acid 40 psi hydrogen pressure, 4 h Produces racemic octahydro-3H-pyrrolo[3,4-c]pyridin-3-one
2 Conversion to hydrochloride salt by treatment with HCl in 1,4-dioxane at 0°C Acidification and isolation Solid product obtained in 73% yield
3 Optional chiral separation by supercritical fluid chromatography to isolate enantiomers Chiralpak column, methanol-modified CO2 eluent Enables isolation of (3aS,7aS)-enantiomer
4 Hydrogenolysis of benzyl-protected intermediates using Pd/C in methanol under hydrogen atmosphere Room temperature, 18 h High yield (95%) of target compound

This method allows stereochemical control and high purity of the desired enantiomer, critical for biological applications.

Alternative Synthetic Approaches

Other synthetic methodologies explored for related pyrrolidine derivatives include:

  • Reaction of imines with allyl magnesium halide followed by bromocyclization to form spirocyclic pyrrolidines, which can be adapted for octahydro-pyrrolo[3,4-c]pyridinones.
  • Use of Sakurai or Petasis reactions on cyclic ketones followed by hydroboration-oxidation to introduce functional groups and ring closure.

These methods are generally more suitable for complex or functionalized derivatives but may be adapted for the target compound with appropriate modifications.

Summary Table of Key Preparation Methods

Method Key Reaction Catalysts/Reagents Conditions Advantages Limitations
Alkylation + Raney Ni reduction (Patent CN104402879A) Alkylation, hydro-reduction, cyclization, acylation, hydrogenation Base, Raney Ni, acylating agent, hydrogen catalyst Mild temperatures (RT to 60°C), mild pressure (1-3 atm) Efficient one-step cyano to pyrrolidine conversion, mild conditions, cheap reagents Requires multiple steps, some intermediates may need purification
Catalytic hydrogenation of dihydropyrrolopyridinone (Research) Hydrogenation, acidification, chiral separation, hydrogenolysis PtO2, HCl, Pd/C 40 psi H2, RT, 0°C for acidification High stereoselectivity, high yield, scalable Requires chiral chromatography for enantiomeric purity
Imines + allyl Mg halide + bromocyclization (Research) Nucleophilic addition, cyclization Allyl magnesium halide, brominating agents Varied, optimized for substrates Useful for spirocyclic derivatives, adaptable More complex, less direct for target compound

Research Findings and Notes

  • The Raney Ni catalyzed method is particularly notable for converting cyano groups directly into the pyrrolidine ring in a single step, simplifying synthesis and improving efficiency.
  • Catalytic hydrogenation methods provide a robust route to the octahydro-pyrrolo[3,4-c]pyridinone core with control over stereochemistry, essential for biological activity studies.
  • The stereochemistry at 3a and 7a positions is critical; methods involving chiral chromatography and selective hydrogenation enable isolation of the (3aS,7aS) enantiomer.
  • Alternative synthetic routes involving imine chemistry and organometallic reagents expand the toolbox for preparing related compounds but may require further optimization for the target molecule.

Chemical and Physical Data (Reference Compound)

Property Value
Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS Number 1242336-75-9
Synonyms 3H-Pyrrolo[3,4-c]pyridin-3-one, octahydro-2-methyl-; (3aR,7aR)-2-Methyl-octahydro-3H-pyrrolo[3,4-c]pyridin-3-one
Structure Bicyclic octahydro-pyrrolo[3,4-c]pyridinone with methyl substitution at C2

Q & A

Q. What enantioselective synthesis methods are reported for octahydro-pyrrolo[3,4-c]pyridinone derivatives, and how can they be adapted for (3aS,7aS)-2-methyl derivatives?

Enantioselective synthesis often involves chiral chromatography or asymmetric hydrogenation. For example, rac-benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate was separated via chiral chromatography, yielding enantiomers with specific optical rotations . Hydrogenation using Pd/C in methanol further reduced intermediates to octahydro-pyrrolo[3,4-c]pyridinones. Adapting this method for (3aS,7aS)-2-methyl derivatives would require introducing methyl groups during ring closure or post-functionalization. Reaction conditions (e.g., solvent, catalyst loading) must be optimized to preserve stereochemistry .

Q. How is the absolute stereochemistry of (3aS,7aS)-configured pyrrolo[3,4-c]pyridinones validated experimentally?

X-ray crystallography is the gold standard for determining absolute configuration. In related compounds, Mosher acid chloride ((R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride) was used to derivatize chiral amines, enabling crystallographic analysis of the resulting diastereomers . Nuclear Overhauser Effect (NOE) NMR experiments can also corroborate spatial arrangements of substituents, particularly in rigid bicyclic systems .

Q. What purification techniques are effective for isolating (3aS,7aS)-2-methyl-octahydro-pyrrolo[3,4-c]pyridin-3-one from complex reaction mixtures?

Column chromatography with silica gel or alumina is commonly used, especially for polar intermediates. For stereoisomer separation, chiral stationary phases (e.g., cellulose- or amylose-based columns) are critical. Recrystallization from solvents like methanol/water or ethyl acetate/hexane can enhance purity, as demonstrated in the isolation of analogous pyrrolo-pyrimidinones .

Advanced Research Questions

Q. How does stereochemistry at the 3a and 7a positions influence biological activity in neuroprotective or microtubule-targeting applications?

Stereochemistry dictates binding affinity to biological targets. For example, (3R,5S,7aS)-configured oxazolo-oxazole derivatives showed enhanced neuroprotection by stabilizing microtubules, increasing neuronal survival by 50% under Aβ peptide stress . Molecular docking studies suggest that the (3aS,7aS) configuration may optimize interactions with tubulin or other neuronal targets, though empirical validation via comparative assays (e.g., microtubule polymerization) is required.

Q. What strategies resolve contradictions in spectral data (e.g., NMR, IR) for pyrrolo[3,4-c]pyridinone derivatives?

Contradictions often arise from dynamic processes (e.g., ring inversion) or solvent effects. For example, IR absorption at 1680–1700 cm⁻¹ in pyrrolo-pyrimidinones indicates carbonyl stretching but may overlap with amide signals. Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) and 2D techniques (COSY, HSQC) can differentiate between tautomers or conformers. In cases of ambiguous NOE correlations, variable-temperature NMR or computational modeling (DFT) provides clarity .

Q. How can regioselectivity challenges in pyrrolo[3,4-c]pyridinone functionalization be addressed during multi-step synthesis?

Regioselectivity is controlled by protecting groups and reaction sequence. For example, tosyl protection of nitrogen in pyrrolo[2,3-b]pyridines directs electrophilic substitution to the 5-position . In (3aS,7aS)-2-methyl derivatives, steric hindrance from the methyl group may favor functionalization at the 5- or 6-position. Kinetic vs. thermodynamic control in reactions like halogenation or cross-coupling should be evaluated via time-resolved LC-MS monitoring .

Q. What in vitro models are suitable for assessing blood-brain barrier (BBB) permeability of (3aS,7aS)-configured neuroprotective agents?

Bovine brain microvascular endothelial cell (BBMEC) monolayers are widely used. The neuroprotective oxazolo-oxazole derivative demonstrated passive BBB permeability in BBMEC assays, attributed to its logP (~2.5) and molecular weight (<400 Da) . Parallel artificial membrane permeability assays (PAMPA-BBB) and in silico predictions (e.g., QSAR models) complement empirical data.

Methodological Considerations

Q. What analytical techniques are critical for characterizing pyrrolo[3,4-c]pyridinone derivatives?

  • Chromatography : HPLC with chiral columns for enantiopurity assessment (>98% ee) .
  • Spectroscopy : High-resolution MS for molecular formula confirmation; ¹H/¹³C NMR for structural elucidation .
  • Crystallography : Single-crystal X-ray for absolute configuration and intermolecular interactions .

Q. How are reaction intermediates stabilized during multi-step synthesis?

Air- and moisture-sensitive intermediates (e.g., Grignard reagents) require inert atmospheres (N₂/Ar). For example, hydrogenation of pyrrolo-pyridines using Pd/C demands strict control of H₂ pressure to avoid over-reduction . Low-temperature conditions (-78°C to 0°C) prevent decomposition of reactive intermediates like acyl chlorides .

Q. What computational tools aid in predicting the bioactivity of (3aS,7aS)-configured compounds?

Molecular dynamics (MD) simulations and docking software (AutoDock, Schrödinger) model interactions with targets like tubulin or kinases. Quantitative structure-activity relationship (QSAR) models correlate structural features (e.g., logP, polar surface area) with neuroprotection or cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3AS,7AS)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Reactant of Route 2
(3AS,7AS)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.